Pyrido[1,2-a]pyrazin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[1,2-a]pyrazin-5-ium is a cyclic quaternary ammonium salt with the molecular formula C8H7N2. This compound is part of a class of nitrogen-containing heterocycles, which are known for their diverse applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of pyrido[1,2-a]pyrazin-5-ium salts involves several steps. One common method includes the bromination of this compound bromide 2-oxide to produce a monobromo-derivative, which is then converted into 1-bromothis compound bromide . Another approach involves the synthesis of 1-hydroxy- and 1,3-dihydroxy-pyrido[1,2-a]pyrazin-5-ium salts, where the spectroscopic properties indicate that the carbonyl forms are preferred .
Chemical Reactions Analysis
Pyrido[1,2-a]pyrazin-5-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Common reagents for substitution reactions include bromine and other halogens, leading to the formation of halogenated derivatives.
Scientific Research Applications
Pyrido[1,2-a]pyrazin-5-ium and its derivatives have been extensively studied for their biological activities. These compounds exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . They are also used in the development of pharmaceuticals and organic materials due to their unique chemical properties .
Mechanism of Action
The mechanism of action of pyrido[1,2-a]pyrazin-5-ium involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to its diverse biological activities. the exact mechanisms are still under investigation, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Pyrido[1,2-a]pyrazin-5-ium is similar to other nitrogen-containing heterocycles such as pyrrolopyrazine and pyrido[2,3-b]pyrazine. These compounds share similar biological activities but differ in their chemical structures and specific applications. Pyrrolopyrazine derivatives, for example, exhibit more antibacterial, antifungal, and antiviral activities, while pyrido[2,3-b]pyrazine derivatives are known for their kinase inhibitory properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and diverse biological activities make it a valuable compound for further study and development in fields such as chemistry, biology, medicine, and industry.
Properties
CAS No. |
1074-08-4 |
---|---|
Molecular Formula |
C8H7N2+ |
Molecular Weight |
131.15 g/mol |
IUPAC Name |
pyrido[1,2-a]pyrazin-5-ium |
InChI |
InChI=1S/C8H7N2/c1-2-5-10-6-4-9-7-8(10)3-1/h1-7H/q+1 |
InChI Key |
PSTWIRCRFUSTEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+]2C=CN=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.